Product packaging for (s)-1,2-Diphenylethanol(Cat. No.:CAS No. 5773-56-8)

(s)-1,2-Diphenylethanol

Cat. No.: B1607665
CAS No.: 5773-56-8
M. Wt: 198.26 g/mol
InChI Key: GBGXVCNOKWAMIP-AWEZNQCLSA-N
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Description

Significance of Chiral Secondary Alcohols in Organic Synthesis

Chiral secondary alcohols are indispensable intermediates in the synthesis of a wide array of complex organic molecules. Their importance stems from the presence of a stereogenic center at the carbinol carbon, which can be strategically utilized to introduce chirality into a target molecule. These compounds serve as precursors to a multitude of other functional groups, allowing for the construction of intricate molecular architectures with precise stereochemical control. fiveable.memetu.edu.tr The ability to selectively synthesize one enantiomer of a chiral secondary alcohol is paramount, as the biological activity of many pharmaceuticals is often associated with a single stereoisomer. mdpi.com Consequently, the development of efficient and stereoselective methods for the preparation of chiral secondary alcohols is a central focus of modern organic synthesis. metu.edu.trencyclopedia.pub

Overview of 1,2-Diphenylethanol (B1347050) as a Chiral Scaffold

1,2-Diphenylethanol, with the chemical formula C₁₄H₁₄O, is an organic compound that exists as a pair of enantiomers: (R)-1,2-diphenylethanol and (S)-1,2-diphenylethanol. ontosight.ai This molecule is characterized by two phenyl groups attached to adjacent carbon atoms, one of which bears a hydroxyl group. This structural arrangement provides a robust and sterically defined framework, making it an excellent chiral scaffold. ontosight.ai The term "chiral scaffold" refers to a core molecular structure that can be used as a template to build more complex chiral molecules. 1,2-Diphenylethanol and its derivatives are frequently employed as chiral auxiliaries or ligands in asymmetric synthesis, guiding the stereochemical outcome of a reaction to favor the formation of a specific enantiomer. ontosight.ai

Stereochemical Considerations for this compound

The stereochemistry of 1,2-diphenylethanol is crucial to its function in asymmetric synthesis. ontosight.ai The designation "(S)" refers to the specific spatial arrangement of the substituents around the chiral center, as defined by the Cahn-Ingold-Prelog (CIP) priority rules. fiveable.me In this compound, the hydroxyl group, the adjacent phenyl-bearing carbon, the hydrogen atom, and the other phenyl group are arranged in a specific counter-clockwise sequence when viewed with the lowest priority group (hydrogen) pointing away. This precise three-dimensional structure is responsible for its ability to induce chirality in other molecules. The distinct spatial orientation of the phenyl groups and the hydroxyl group creates a unique chiral environment that can influence the approach of reagents in a chemical reaction, leading to the preferential formation of one stereoisomer over the other.

Interactive Data Table: Properties of 1,2-Diphenylethanol Enantiomers

PropertyThis compound(R)-1,2-Diphenylethanol
Molecular Formula C₁₄H₁₄OC₁₄H₁₄O
Molecular Weight 198.26 g/mol 198.26 g/mol
Appearance White crystalline solidWhite crystalline solid
Melting Point 66-68 °C66–68°C
Solubility Soluble in most organic solvents. chembk.comSlightly soluble in chloroform (B151607) and methanol.

Research Findings on the Synthesis and Application of this compound

The synthesis of enantiomerically pure this compound is a topic of significant research interest. Various methods have been developed, including the asymmetric reduction of prochiral ketones and the kinetic resolution of racemic mixtures.

Asymmetric Synthesis:

One common approach is the asymmetric reduction of 1,2-diphenylethanone (benzoin) using chiral catalysts or biocatalysts. ontosight.ai For instance, studies have demonstrated the use of enzymes from microorganisms like Lactobacillus paracasei to achieve high enantiomeric excess of the (R)-enantiomer, and similar principles can be applied to target the (S)-enantiomer. researchgate.net

Kinetic Resolution:

Kinetic resolution is another powerful technique where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. metu.edu.tr This can be achieved through enzymatic acylation or oxidation. For example, a lipase (B570770) can selectively acylate the (R)-enantiomer, leaving the unreacted this compound in high enantiomeric purity.

Applications in Asymmetric Catalysis:

This compound and its derivatives are widely used as chiral ligands in a variety of metal-catalyzed asymmetric reactions. The hydroxyl group can coordinate to a metal center, and the bulky phenyl groups create a well-defined chiral pocket around the active site, influencing the stereoselectivity of the transformation. For example, derivatives of 1,2-diphenylethanol have been used in the preparation of chiral stationary phases for HPLC, which are used to separate enantiomers. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O B1607665 (s)-1,2-Diphenylethanol CAS No. 5773-56-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1,2-diphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14-15H,11H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGXVCNOKWAMIP-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362455
Record name (1S)-1,2-Diphenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5773-56-8
Record name 1,2-Diphenylethanol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005773568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-1,2-Diphenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIPHENYLETHANOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV6YI1OG6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for S 1,2 Diphenylethanol and Its Chiral Precursors

Biocatalytic and Enzymatic Reduction Approaches

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical synthesis for producing chiral compounds. jiangnan.edu.cn The use of whole microbial cells or purified enzymes, such as alcohol dehydrogenases (ADHs), allows for high stereoselectivity under mild reaction conditions. jiangnan.edu.cn These biological systems are particularly adept at the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols.

Whole-Cell Bioreduction of 1,2-Diphenylethanone to (S)-1,2-Diphenylethanol

A variety of microorganisms have been screened for their ability to reduce prochiral ketones. The enantioselectivity of the reduction is highly dependent on the specific enzymes, primarily alcohol dehydrogenases, present in the microbial strain.

Weissella paramesenteroides N7: This bacterial strain has been identified as a highly effective biocatalyst for the asymmetric reduction of 1,2-diphenylethanone, yielding this compound with excellent yield and enantioselectivity. researchgate.net Weissella paramesenteroides is a Gram-positive lactic acid bacterium commonly found in fermented foods. wikipedia.org The successful use of the N7 strain for reducing bulky ketones demonstrates its potential as a valuable biocatalyst for preparing chiral aromatic alcohols of pharmaceutical interest. researchgate.net

Lactobacillus paracasei BD87E6: Isolated from a cereal-based fermented beverage, Lactobacillus paracasei BD87E6 has proven to be a robust biocatalyst for the bioreduction of various aromatic, heteroaromatic, and fused bicyclic ketones into their corresponding chiral carbinols with excellent enantioselectivity (>99%) and high yields. researchgate.net However, in the specific, highly optimized, and scaled-up reduction of 1,2-diphenylethanone, this strain demonstrated a preference for producing the opposite enantiomer, (R)-1,2-diphenylethanol, with high conversion and enantiomeric excess. researchgate.netresearchgate.net This highlights that enzyme stereopreference can be highly specific.

Other Microbial Strains: The fungus Mortierella isabellina ATCC 42613 has been shown to hydroxylate 1,2-diphenylethane (B90400) to produce this compound, albeit in low yield and with a modest enantiomeric purity of 33%. cdnsciencepub.com This particular biotransformation also involves a reversible oxidation/reduction of the alcohol by the organism. cdnsciencepub.com

Table 1: Enantioselectivity of Selected Microbial Strains in the Reduction of 1,2-Diphenylethanone

Microbial Strain Product Enantiomer Enantiomeric Excess (ee) Conversion / Yield Reference(s)
Weissella paramesenteroides N7 This compound Excellent Excellent researchgate.net
Lactobacillus paracasei BD87E6 (R)-1,2-Diphenylethanol >99% 98% Yield researchgate.netresearchgate.net

To maximize the efficiency and selectivity of whole-cell bioreductions, the optimization of key process parameters is critical. These factors directly influence microbial growth, enzyme activity, and stability. Studies on similar bioreductions provide a framework for the optimization process. For instance, the reduction of various ketones by strains like Weissella cibaria N9 and Lactobacillus paracasei BD87E6 has been systematically optimized. researchgate.netnih.gov

The typical parameters investigated include:

pH: The optimal pH for the reaction medium is crucial for maintaining enzyme structure and activity. For Lactobacillus paracasei BD101 in the reduction of a similar substrate, a pH of 6.0 was found to be ideal. bohrium.com

Temperature: Enzyme-catalyzed reactions are temperature-dependent. A study optimizing the synthesis of (R)-1,2-diphenylethanol with Lactobacillus paracasei BD87E6 identified 31 °C as the optimal temperature. researchgate.net

Incubation Period: The reaction time needed to achieve maximum conversion is another key variable. For the aforementioned reduction with L. paracasei BD87E6, an incubation period of 48 hours was determined to be optimal. researchgate.net

Agitation: Proper mixing, controlled by agitation speed, ensures homogeneity and facilitates mass transfer between the cells and the substrate. An agitation speed of 134 rpm was found to be ideal for the L. paracasei BD87E6-mediated reaction. researchgate.net

Table 2: Example of Optimized Bioreduction Conditions for Lactobacillus paracasei

Parameter Optimal Value Reference
pH 6 researchgate.net
Temperature 31 °C researchgate.net
Incubation Period 48 h researchgate.net
Agitation Speed 134 rpm researchgate.net

(Note: These specific conditions were optimized for the production of the (R)-enantiomer using L. paracasei BD87E6 but illustrate the typical parameters considered in such biocatalytic processes).

A significant advantage of a biocatalytic process is its potential for scalability. Demonstrating that a reaction can be performed on a preparative, or gram-scale, is a crucial step toward industrial applicability. While specific gram-scale data for the (S)-enantiomer is not detailed in the provided sources, the scalability of this type of whole-cell bioreduction has been successfully demonstrated.

For example, the production of (R)-1,2-diphenylethanol using Lactobacillus paracasei BD87E6 was successfully scaled to a high-gram level, where 15.70 grams of 1,2-diphenylethanone were completely converted into 15.54 grams of the (R)-alcohol, corresponding to a 98% isolated yield. researchgate.netresearchgate.net Similarly, the reduction of other ketones, such as 1-(4-methoxyphenyl)propan-1-one by Weissella paramesenteroides N7, has also been successfully performed on a gram scale. researchgate.net These examples show that whole-cell biocatalytic processes for producing chiral diarylethanols are robust and scalable. researchgate.net

The high degree of stereochemical control observed in enzymatic transformations is a result of the intricate three-dimensional structure of the enzyme's active site. The enzyme binds the substrate, 1,2-diphenylethanone, in a specific orientation, exposing one of the two prochiral faces of the carbonyl group to the reducing cofactor (e.g., NADH or NADPH). mdpi.com

The stereochemical outcome (i.e., whether the (S) or (R) alcohol is formed) is governed by rules such as Prelog's rule, which relates the stereopreference of the reduction to the relative steric bulk of the substituents on either side of the carbonyl group. The change in stereoselectivity with varying reaction conditions or substrate concentrations can sometimes be attributed to the presence of multiple alcohol dehydrogenases within a single microorganism, each with different substrate specificities and enantioselectivities. researchgate.net This allows for fine-tuning of the reaction to favor the desired stereoisomer.

Purified Alcohol Dehydrogenases (ADHs) in Asymmetric Reduction of Ketones

While whole-cell systems are convenient, using purified or isolated alcohol dehydrogenases (ADHs) can offer advantages such as higher specific activity and the elimination of side reactions from other cellular enzymes. mdpi.com ADHs, also known as ketoreductases (KREDs), are efficient and selective biocatalysts for the stereoselective reduction of prochiral ketones. jiangnan.edu.cnnih.gov

The asymmetric reduction of 1,2-diphenylethanone, a sterically demanding "bulky-bulky" ketone, has been achieved using purified ADHs. nih.gov A variant of an alcohol dehydrogenase from Lactobacillus kefir was shown to reduce 1,2-diphenylethanone to the corresponding optically pure (S)-alcohol with a conversion of 96–99.9%. nih.gov The use of isolated enzymes often requires an external system for regenerating the expensive nicotinamide (B372718) cofactor (NAD(P)H), which can be achieved using a sacrificial substrate like 2-propanol or a coupled enzyme system such as formate (B1220265) dehydrogenase. mdpi.com Laboratory evolution and protein engineering techniques are also being used to create ADH variants with improved activity and selectivity towards difficult-to-reduce ketones. d-nb.info

Enantioselective Epoxidation and Hydrolysis Cascades for Related Chiral Diols

The synthesis of chiral vicinal diols, such as (S,S)-1,2-diphenylethanediol (hydrobenzoin), serves as a crucial step in accessing this compound. One effective method involves the enantioselective epoxidation of an alkene, followed by a hydrolytic ring-opening of the resulting epoxide.

A notable example is the enantioselective epoxidation of trans-stilbene (B89595). The resulting trans-stilbene oxide can then be hydrolyzed to the corresponding diol. The enzyme Kau2, an epoxide hydrolase, has been shown to preferentially react with the (S,S)-enantiomer of trans-stilbene oxide with a high enantiomeric ratio (E value) of approximately 200. nih.gov This enzymatic hydrolysis proceeds through a two-step mechanism involving the formation of an alkyl-enzyme intermediate, which is then hydrolyzed in the rate-limiting step. nih.gov

Computational design and screening of enzymes have further enhanced the enantioselectivity of this transformation. By engineering the enzyme limonene (B3431351) epoxide hydrolase, researchers have created variants capable of producing both (S,S)- and (R,R)-1,2-diphenylethanediol from cis-stilbene (B147466) oxide with over 97% enantiomeric excess (ee). rug.nl One such (R,R)-selective mutant achieved a 98% conversion to the diol with an enantiomeric excess greater than 99%. rug.nl

Table 1: Enantioselective Epoxidation and Hydrolysis for Chiral 1,2-Diphenylethanediol

Substrate Biocatalyst Product Conversion (%) Enantiomeric Excess (ee, %)
trans-Stilbene oxide Epoxide hydrolase Kau2 (S,S)-1,2-Diphenylethanediol - ~200 (E value) nih.gov
cis-Stilbene oxide Engineered Limonene Epoxide Hydrolase (S,S)-1,2-Diphenylethanediol - >97 rug.nl
cis-Stilbene oxide Engineered Limonene Epoxide Hydrolase (R,R)-1,2-Diphenylethanediol 98 >99 rug.nl

Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation of prochiral ketones are powerful tools for the synthesis of chiral alcohols like this compound. These methods rely on chiral transition metal catalysts to deliver hydrogen to one face of the carbonyl group with high selectivity.

Catalytic Hydrogenation of Ketones to Chiral Alcohols

The asymmetric hydrogenation of α-dicarbonyl compounds such as benzil (B1666583) is a direct route to chiral hydrobenzoins. Ruthenium complexes bearing chiral diphosphine ligands, such as BINAP derivatives, have been investigated for this purpose. For instance, the hydrogenation of benzil catalyzed by Ru₂Cl₄[(R)-tolbinap]₂ (C₂H₅NH₂) gave a mixture of benzoin (B196080) and hydrobenzoin, with the meso-hydrobenzoin (B1201251) being the major diastereomer. acs.org

More advanced catalyst systems, such as those derived from Ru(OTf)(S,S)-TsDpen, have shown high efficiency in the asymmetric hydrogenation of various ketones, including α-chloro aromatic ketones, affording the corresponding chiral alcohols in high enantiomeric excess. nih.gov

Transfer Hydrogenation Processes with Chiral Transition Metal Complexes

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using molecular hydrogen, often employing isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source. kanto.co.jp Chiral ruthenium complexes, particularly those with N-sulfonylated 1,2-diamine ligands like TsDPEN, are highly effective catalysts.

The asymmetric transfer hydrogenation of benzil using RuCl(S,S)-Tsdpen in a formic acid/triethylamine mixture provides (R,R)-hydrobenzoin in quantitative yield with high diastereomeric (97% de) and enantiomeric purities (>99% ee). acs.orgacs.org This reaction proceeds via a dynamic kinetic resolution of the benzoin intermediate. acs.orgacs.org Similarly, iron(II) hydride complexes have been shown to catalyze the ATH of benzils with 2-propanol, yielding chiral benzoins in up to 83% yield and 98% ee under base-free conditions. lookchem.comnih.gov

Table 2: Asymmetric Hydrogenation and Transfer Hydrogenation of Benzil and Related Ketones

Substrate Catalyst Hydrogen Source Product Yield (%) Enantiomeric Excess (ee, %) Diastereomeric Excess (de, %)
Benzil RuCl(S,S)-Tsdpen HCOOH/N(C₂H₅)₃ (R,R)-Hydrobenzoin Quantitative >99 97 acs.orgacs.org
Benzil Iron(II) hydride complex 2-Propanol Chiral Benzoin up to 83 up to 98 - lookchem.comnih.gov
1-Aryl-1,2-propanedione RuCl(TsDPEN)(η⁶-arene) HCOOH/N(C₂H₅)₃ anti-1-Aryl-1,2-propanediol up to 78 up to 95 - researchgate.net

Ligand Design and Steric/Electronic Effects on Enantioselectivity

The success of asymmetric hydrogenation hinges on the design of the chiral ligand. The steric and electronic properties of the ligand create a specific chiral environment around the metal center, dictating the facial selectivity of the hydrogenation.

For diphosphine ligands, increasing the electron-donating ability of substituents on the phosphorus atoms can lead to higher enantioselectivity and activity in the rhodium-catalyzed hydrogenation of certain substrates. nih.gov The concept of C₂ symmetry in ligands like BINAP and DuPhos has been instrumental in developing highly efficient catalysts. nih.gov However, non-symmetrical P,N-ligands have also emerged as powerful tools, expanding the scope of asymmetric hydrogenation to a wider range of olefins. nih.gov

In the case of Ru-diamine catalysts, the combination of a chiral diphosphine and a chiral diamine allows for fine-tuning of the chiral environment. nih.gov The steric bulk and electronic nature of both the phosphine (B1218219) and diamine ligands play a crucial role in determining the enantioselectivity of the ketone hydrogenation.

Chemoenzymatic Syntheses of this compound Analogues

Chemoenzymatic methods combine the selectivity of enzymes with the efficiency of chemical reactions to produce chiral compounds. Lipases are frequently employed for the kinetic resolution of racemic alcohols and their esters.

The kinetic resolution of racemic 1,2-diphenylethanol (B1347050) can be achieved through lipase-catalyzed transesterification. For example, lipase (B570770) from Pseudomonas stutzeri can be used in the dynamic kinetic resolution of α-hydroxy ketones. lookchem.com Lipase TL has been used for the kinetic resolution of benzoin, providing optically pure (R)-benzoin and (S)-benzoin O-acetate, which can be hydrolyzed to (S)-benzoin. acs.org

A study on the chemoenzymatic synthesis of an apremilast (B1683926) analogue employed a lipase from Aspergillus niger for the kinetic resolution of a racemic acetate, yielding the desired (R)-alcohol with >99% ee and a 50% conversion. scielo.br Similarly, the kinetic resolution of racemic 1-(7-nitro-3,4-dihydroquinolin-1(2H)-yl)propan-2-ol using Novozym 435 or Amano PS-IM yielded the corresponding (S)-alcohol and (R)-acetate with excellent optical purities (>99% ee). mdpi.com

Table 3: Chemoenzymatic Resolution for Chiral Alcohols

Substrate Enzyme Reaction Type Product Conversion (%) Enantiomeric Excess (ee, %)
rac-Benzoin Lipase TL Kinetic Resolution (R)-Benzoin / (S)-Benzoin - Optically Pure acs.org
rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate Aspergillus niger lipase Hydrolysis (R)-Alcohol 50 >99 scielo.br
rac-1-(7-nitro-3,4-dihydroquinolin-1(2H)-yl)propan-2-ol Novozym 435 Transesterification (S)-Alcohol - 98 mdpi.com
rac-1-(7-nitro-3,4-dihydroquinolin-1(2H)-yl)propan-2-ol Amano PS-IM Transesterification (R)-Acetate - 99 mdpi.com

Conventional Asymmetric Synthetic Routes

Conventional asymmetric synthesis often involves the use of chiral auxiliaries or resolving agents to separate enantiomers. One classic approach to obtaining enantiomerically pure 1,2-diphenylethanol derivatives is through the resolution of racemic mixtures.

For instance, racemic erythro-2-amino-1,2-diphenylethanol can be resolved using a chiral resolving agent like (-)-mandelic acid. oup.com The diastereomeric salts formed can be separated by fractional crystallization, and subsequent decomposition of the salts yields the enantiomerically pure amino alcohols. oup.com (1R,2S)-2-amino-1,2-diphenylethanol has also been used as a resolving agent for racemic mandelic acid, demonstrating the reciprocal nature of such resolutions. rsc.orgrsc.orgacs.org

Another route involves the conversion of enantiomerically pure precursors. For example, both enantiomers of benzoin can be converted to the corresponding (1R,2S)- and (1S,2R)-2-amino-1,2-diphenylethanol. acs.org These chiral amino alcohols can then serve as starting materials for further transformations.

Grignard Reactions and Stereocontrol

The Grignard reaction is a fundamental method for forming carbon-carbon bonds and synthesizing alcohols. 123helpme.commasterorganicchemistry.com The conventional synthesis of 1,2-diphenylethanol involves the reaction of phenylmagnesium bromide with benzaldehyde. This straightforward approach, however, results in a racemic mixture of the (R) and (S) enantiomers, as the nucleophilic attack of the Grignard reagent on the prochiral carbonyl carbon is not stereoselective. Consequently, obtaining the desired (S)-enantiomer necessitates either a subsequent resolution step or the implementation of stereocontrol during the Grignard reaction itself.

Achieving stereocontrol in Grignard reactions typically involves the use of chiral auxiliaries or chiral ligands to influence the stereochemical outcome of the addition. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. For instance, chiral auxiliaries like pseudoephenamine have been effectively used in diastereoselective alkylations to produce alcohols with high enantiomeric purity. harvard.eduscielo.br While direct examples for this compound are specific, the principle involves attaching a chiral auxiliary to one of the reactants, performing the Grignard reaction which proceeds with a facial bias due to the auxiliary's steric and electronic influence, and then cleaving the auxiliary to yield the enantioenriched product.

Another powerful strategy is the use of chiral ligands to mediate the Grignard addition. New classes of chiral ligands, such as those derived from 1,2-diaminocyclohexane (DACH), have been developed for the asymmetric addition of Grignard reagents to ketones, yielding highly enantioenriched tertiary alcohols. nih.gov This methodology can be extended to the synthesis of chiral secondary alcohols. The ligand coordinates to the magnesium atom of the Grignard reagent, creating a chiral environment that directs the nucleophilic attack on the carbonyl substrate, leading to the preferential formation of one enantiomer over the other. nih.gov The development of these ligand-based systems is a key area of research for producing chiral alcohols like this compound directly and efficiently, minimizing the need for purification steps.

Resolution of Racemic 1,2-Diphenylethanol

Kinetic resolution of racemic 1,2-diphenylethanol is a widely practiced and effective method for isolating the individual enantiomers. This technique relies on the separation of a racemic mixture by reacting it with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. mdpi.com These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. nih.govmdpi.com

The formation of diastereomeric salts is the most common approach. In this process, the racemic alcohol is treated with a chiral acid or base. For the resolution of alcohols like 1,2-diphenylethanol, chiral amines are frequently employed as resolving agents. clockss.org Research has shown that agents such as (-)-2-Amino-1,2-diphenylethanol (ADPE) and cinchonidine (B190817) are effective for resolving related chiral acids, demonstrating the utility of chiral amino alcohols in resolution. mdpi.comresearchgate.net Specifically, erythro-2-amino-1,2-diphenylethanol has been identified as a highly effective resolving agent for certain lactones, forming crystalline diastereomeric salts that can be separated. clockss.org

The choice of solvent is a critical parameter that significantly influences the efficiency and, in some cases, the stereochemical outcome of the resolution. nih.gov Polar solvents such as ethyl acetate, various alcohols, and 1,4-dioxane (B91453) have been shown to provide higher resolution efficiency compared to less polar options like tetrahydrofuran (B95107) (THF). mdpi.com The solvent can affect the relative solubilities of the diastereomeric salts, thereby determining the yield and enantiomeric purity of the resolved product. lookchem.com In some systems, a phenomenon known as "solvent-induced chirality switching" has been observed, where changing the crystallization solvent can reverse which diastereomer preferentially crystallizes, allowing for the isolation of either enantiomer from the same racemic mixture using a single resolving agent. nih.govlookchem.comresearchgate.net

The following table presents data on the optimization of resolution conditions for a related compound using (1S, 2R)-(+)-erythro-2-amino-1,2-diphenylethanol as the resolving agent, illustrating the profound effect of the solvent on the resolution's success.

Table 1: Effect of Solvent on the Resolution Efficiency Using a Chiral Amino Alcohol Resolving Agent Data adapted from a study on the resolution of jasmine lactone with (1S, 2R)-(+)-erythro-2-amino-1,2-diphenylethanol. clockss.org

Recrystallization SolventYield of Diastereomeric Salt (%)Optical Purity (% ee)Resolution Efficiency
Water79.870.055.9
2-Propanol75.646.234.9
Ethanol (B145695) : Water (1:1)66.646.531.0
Ethyl Acetate15.3133 (Note: Optical purity > 100% is not possible and may indicate an issue in the source data or its interpretation; it is reported here as it appears in the source context)20.3
Methanol : Water (1:4)95.625.924.8
Acetone : Water (1:4)96.216.015.4

Table of Mentioned Compounds

Compound Name
This compound
(R)-1,2-Diphenylethanol
1,2-Diphenylethanol
Phenylmagnesium bromide
Benzaldehyde
(-)-2-Amino-1,2-diphenylethanol (ADPE)
erythro-2-amino-1,2-diphenylethanol
(1S, 2R)-(+)-erythro-2-amino-1,2-diphenylethanol
Cinchonidine
Pseudoephenamine
1,2-diaminocyclohexane (DACH)
Ethyl acetate
1,4-Dioxane
Tetrahydrofuran (THF)
2-Propanol
Ethanol
Water
Methanol
Acetone

Advanced Applications of 1,2 Diphenylethanol Derivatives in Stereoselective Organic Transformations

(S)-1,2-Diphenylethanol as a Chiral Building Block

This compound serves as a versatile chiral starting material, or "building block," in the synthesis of more complex chiral molecules. Its inherent chirality provides a stereochemical foundation upon which new stereocenters can be built with predictable configurations. This approach is fundamental to the efficient construction of enantiomerically pure target molecules.

Precursor to Pharmaceutical Compounds and Natural Products

The specific three-dimensional arrangement of atoms in this compound makes it an ideal precursor for a variety of pharmaceutical compounds and natural products. nbinno.com Its structure can be strategically modified through a series of chemical reactions to introduce new functional groups and build the carbon skeleton of the target molecule, all while retaining the original stereochemical information. This strategy streamlines the synthesis of complex molecules by starting with a molecule that already possesses the desired chirality, thereby reducing the number of steps required to achieve the final enantiomerically pure product. nbinno.com The use of such chiral building blocks is a key strategy in modern drug development, ensuring the final active pharmaceutical ingredient (API) has the correct spatial arrangement for optimal interaction with its biological target. nbinno.com

Intermediate in the Synthesis of Optically Active Alcohols, Ketones, and Carboxylic Acids

This compound is a valuable intermediate in the synthesis of other optically active compounds, including alcohols, ketones, and carboxylic acids. nih.gov These classes of compounds are themselves important building blocks for a wide range of more complex molecules. For instance, primary alcohols can be oxidized to form aldehydes, which can be further oxidized to carboxylic acids. libretexts.org Secondary alcohols, like this compound, can be oxidized to produce ketones. libretexts.orgorganic-chemistry.org The synthesis of ketones is of significant interest in organic chemistry due to the versatile reactivity of the ketone functional group. nih.gov The ability to convert this compound into these other chiral synthons expands its utility and highlights its importance in the broader field of asymmetric synthesis.

Chiral Auxiliaries Derived from 1,2-Diphenylethanol (B1347050)

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com Derivatives of 1,2-diphenylethanol have proven to be highly effective chiral auxiliaries in a variety of asymmetric transformations.

(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol

(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol is a chiral aminodiol that has found application as a chiral auxiliary. Its rigid structure, stemming from the two phenyl groups, provides a well-defined chiral environment that can effectively bias the approach of reagents to a prochiral center. This steric influence is crucial for achieving high levels of diastereoselectivity in reactions such as alkylations and aldol additions. The presence of both an amino and a hydroxyl group allows for its attachment to a variety of substrates through the formation of amides or esters.

Compound CAS Number Molecular Formula Applications
(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol153322-11-3C21H21NOChiral auxiliary in asymmetric synthesis

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol and (1S,2R)-(+)-2-Amino-1,2-diphenylethanol

The enantiomeric pair, (1R,2S)-(-)-2-Amino-1,2-diphenylethanol and (1S,2R)-(+)-2-Amino-1,2-diphenylethanol, are particularly noteworthy chiral auxiliaries. thieme-connect.com Their erythro configuration provides a specific spatial arrangement of the amino and hydroxyl groups, which is key to their effectiveness in controlling stereochemistry. These compounds are readily available and can be resolved with high efficiency, making both enantiomers accessible for synthesis. thieme-connect.com This is a significant advantage, as it allows for the synthesis of either enantiomer of a target molecule by simply choosing the appropriate enantiomer of the auxiliary.

These amino alcohols are utilized in a variety of asymmetric reactions. nbinno.comchemimpex.com For example, they can be used to prepare chiral selectors for HPLC, which are used to separate enantiomers, and as ligands in asymmetric catalysis. sigmaaldrich.com

Compound CAS Number Molecular Formula Key Applications
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol23190-16-1C14H15NOChiral building block for pharmaceuticals, chiral auxiliary in asymmetric synthesis, ligand in asymmetric catalysis. nbinno.comchemimpex.com
(1S,2R)-(+)-2-Amino-1,2-diphenylethanol23364-44-5C14H15NOPreparation of chiral catalysts, chiral selectors for HPLC, and as a chiral auxiliary. sigmaaldrich.com

One of the most significant applications of these chiral auxiliaries is in the asymmetric synthesis of β-lactams. thieme-connect.com The β-lactam ring is a core structural motif in a number of important antibiotics, including penicillins and cephalosporins. thieme-connect.com The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a powerful method for constructing the β-lactam ring. thieme-connect.comorganicreactions.org

By attaching a chiral auxiliary derived from 2-amino-1,2-diphenylethanol (B1215729) to the ketene precursor, the stereochemical outcome of the cycloaddition can be effectively controlled. thieme-connect.comresearchgate.net For example, a chiral glycine derivative prepared from (1S,2R)-2-amino-1,2-diphenylethanol can be reacted with an imine in a Staudinger-type reaction to afford the corresponding β-lactam with high yield and excellent stereoselectivity. thieme-connect.com This method provides a reliable route to enantiomerically enriched β-lactams, which are valuable intermediates for the synthesis of new antibiotic agents. thieme-connect.comresearchgate.net The success of this approach relies on the ability of the chiral auxiliary to create a facial bias in the ketene intermediate, leading to the preferential formation of one diastereomer of the β-lactam product. researchgate.net

The following table summarizes the key features of the asymmetric Staudinger-type reaction using a chiral auxiliary derived from 2-amino-1,2-diphenylethanol:

Reaction Chiral Auxiliary Key Feature Outcome
Asymmetric Staudinger-type reaction(1S,2R)-2-amino-1,2-diphenylethanolControls the stereochemistry of the [2+2] cycloaddition between a ketene and an imine. thieme-connect.comHigh yields and excellent stereoselectivity of the resulting β-lactam. thieme-connect.com
Utility in Palladium(II)-Assisted Chiral Tandem Alkylation and Carbonylative Coupling Reactions

Palladium-catalyzed reactions are powerful tools in organic synthesis for forming carbon-carbon bonds. Among these, tandem processes that create multiple bonds in a single operation are highly valued for their efficiency. Palladium-catalyzed tandem Heck/carbonylation/aminocarbonylation sequences have been developed to produce complex chiral heterocyclic α-ketoamides. These reactions can generate unique molecular architectures, such as indolin-2-ones with a C3 all-carbon quaternary stereocenter, with excellent control over the stereochemistry.

The key to achieving high enantioselectivity in these transformations is the use of chiral ligands that influence the stereochemical outcome of the reaction. The process often involves the insertion of carbon monoxide (CO) into a σ-alkylpalladium intermediate. The development of palladium catalysts for carbonylative coupling reactions, which are crucial for the synthesis of ketones and their derivatives, has been a significant area of research. These reactions are fundamental in manufacturing a wide range of products, including pharmaceuticals and agrochemicals. Furthermore, palladium catalysis has been successfully applied to the carbonylative Heck-type cyclization of unactivated alkyl halides, demonstrating the versatility of this approach in constructing carbocyclic systems. The success of these asymmetric transformations hinges on the design and application of effective chiral auxiliaries and ligands to control the stereochemistry during the catalytic cycle.

Enantioselective Reformatsky Reactions

The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, is a classic method for synthesizing β-hydroxy esters. Achieving enantioselectivity in this reaction is a significant goal, and recent advancements have focused on the use of chiral ligands to control the stereochemistry of the products.

Derivatives of 1,2-diphenylethanol have proven to be effective in this context. A series of novel chiral tridentate ligands synthesized from (1R,2S)-2-amino-1,2-diphenylethanol and various substituted salicylaldehydes have been successfully applied in the asymmetric Reformatsky reaction of aldehydes with ethyl iodoacetate in the presence of dimethylzinc. Similarly, chiral 1,2-amino alcohols, including derivatives of (1R,2S)-2-amino-1,2-diphenylethanol, have been investigated as effective ligands for this transformation. These catalytic systems provide an efficient route to chiral β-hydroxy esters in good yields and with high enantioselectivities. The development of these readily available chiral ligands represents a significant step forward, offering improved efficiency over previous methods that often required higher catalyst loadings and longer reaction times.

Diastereoselective Alkylation Reactions

Diastereoselective alkylation using chiral auxiliaries is a cornerstone of modern asymmetric synthesis, allowing for the creation of stereogenic centers with a high degree of control. The principle involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs the approach of an incoming electrophile, leading to the preferential formation of one diastereomer.

A well-known example is the Myers asymmetric alkylation, which employs pseudoephedrine as a chiral auxiliary to synthesize highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. The enolates of pseudoephedrine-derived amides undergo highly diastereoselective alkylations with a wide range of alkyl halides.

Following this principle, derivatives of 1,2-diphenylethanol have been used to create effective chiral auxiliaries. For instance, amides derived from pseudoephenamine, a 1,2-diphenylethanol derivative, have been shown to be highly effective in diastereoselective alkylation reactions. These reactions proceed by deprotonating the N-acylated auxiliary to form a rigid, chelated enolate, which is then alkylated preferentially from the less sterically hindered face. After the reaction, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched product. This methodology has been successfully applied to the synthesis of chiral building blocks containing quaternary carbon centers.

Optical Resolution of Chiral Acids via Diastereomeric Salt Formation

Optical resolution is a traditional yet powerful technique for separating a racemic mixture into its individual enantiomers. One of the most common methods for resolving racemic acids is through the formation of diastereomeric salts. This process involves reacting the racemic acid with an enantiomerically pure chiral base. The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility.

This difference in solubility allows for their separation by fractional crystallization. The less-soluble diastereomeric salt crystallizes out of the solution, while the more-soluble one remains dissolved. Once the diastereomers are separated, the pure enantiomer of the acid can be recovered by decomposing the salt.

(1R,2S)-(–)-2-amino-1,2-diphenylethanol (ADPE), a derivative of 1,2-diphenylethanol, has been effectively used as a chiral resolving agent for this purpose. For example, it has been employed in the enantioseparation of chlorine-substituted tropic acids through diastereomeric salt formation, demonstrating the practical utility of 1,2-diphenylethanol derivatives in classical resolution strategies.

Pseudoephenamine ((1S,2S)- and (1R,2R)-2-methylamino-1,2-diphenylethanol)

Pseudoephenamine, which exists as (1S,2S) and (1R,2R) enantiomers, is a chiral amino alcohol that has emerged as a highly effective and practical chiral auxiliary in asymmetric synthesis. It is structurally related to pseudoephedrine but features two phenyl groups instead of one phenyl and one methyl group. This structural modification leads to significant advantages in its application as a chiral auxiliary. Both enantiomers of pseudoephenamine can be readily prepared via scalable, multi-gram synthetic routes from inexpensive starting materials like benzil (B1666583).

Advantages over Pseudoephedrine in Asymmetric Synthesis

Pseudoephenamine offers several distinct advantages over the widely used chiral auxiliary, pseudoephedrine.

Regulatory Status : A primary advantage is that pseudoephenamine is free from the regulatory restrictions that apply to pseudoephedrine, which can be diverted for the illicit synthesis of methamphetamine. This lack of regulation simplifies its acquisition and use in both academic and industrial research settings.

Stereoselectivity : Asymmetric alkylation reactions using pseudoephenamine as a chiral directing group proceed with diastereoselectivities that are equal to or greater than those achieved with pseudoephedrine. Notably, there are significant improvements in the selectivity of alkylation reactions that form challenging quaternary stereocenters.

Physical Properties : Amides derived from pseudoephenamine show a greater tendency to be crystalline solids compared to the corresponding pseudoephedrine amides, which are often oils. This crystallinity facilitates purification by recrystallization and handling. Additionally, the NMR spectra of pseudoephenamine derivatives exhibit sharp, well-defined peaks, which aids in their characterization.

Stereocontrol in Alkylation Reactions, Including Quaternary Carbon Centers

Pseudoephenamine demonstrates exceptional stereocontrol in diastereoselective alkylation reactions, particularly in the challenging synthesis of quaternary carbon centers—carbon atoms bonded to four other carbon atoms. Practical methods have been developed for the stereocontrolled alkylative construction of these centers using pseudoephenamine amides.

Two primary methods have been shown to be highly effective. The first involves the sequential enolization and alkylation of α,α-disubstituted pseudoephenamine amides. The second utilizes a conjugate addition-alkylation protocol with α-alkyl-α,β-unsaturated pseudoephenamine amides. In nearly all cases, these reactions proceed with exceptionally high diastereoselectivity, often appearing diastereomerically pure in the crude NMR spectra. The diastereomeric ratios achieved with pseudoephenamine are consistently higher than those observed in parallel reactions using pseudoephedrine, highlighting its superiority as a chiral auxiliary for constructing sterically congested centers.

Table 1: Comparison of Diastereoselectivities in the Formation of Quaternary Carbon Centers via Enolization-Alkylation
Entryα,α-Disubstituted AmideElectrophileDiastereomeric Ratio (d.r.) with PseudoephenamineDiastereomeric Ratio (d.r.) with Pseudoephedrine
1α-methyl-α-phenylacetamideEtI≥19:15.8:1
2α-methyl-α-phenylacetamideAllyl Bromide≥19:113:1
3α-methyl-α-phenylacetamideBenzyl Bromide≥19:115:1
4α-ethyl-α-phenylacetamideMeI≥19:14.8:1
5Tetrahydro-naphthalene derivativeMeI≥19:112:1
6Tetrahydro-naphthalene derivativeEtI9.9:12.9:1
Preparation and Characterization of Amides Derived from Pseudoephenamine

Pseudoephenamine, systematically known as (1S,2S)-2-methylamino-1,2-diphenylethanol, is a derivative of this compound that has proven to be a highly effective chiral auxiliary. Its utility is particularly evident in the preparation of chiral amides, which serve as versatile intermediates for the asymmetric synthesis of a range of organic compounds, including carboxylic acids, ketones, and alcohols. nih.govacs.org

The preparation of amides from pseudoephenamine is a straightforward process, typically involving the acylation of the secondary amine with a carboxylic acid chloride or anhydride. blogspot.com This reaction proceeds with high yield and results in the formation of tertiary amides. A significant advantage of using pseudoephenamine is the high propensity of the resulting amides to be crystalline solids. nih.govnih.gov This crystallinity facilitates their purification by recrystallization, often to high diastereomeric purity, and makes them amenable to characterization by X-ray crystallography.

The characterization of these amides is crucial for confirming their structure and stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. Amides derived from pseudoephenamine typically exhibit sharp, well-defined peaks in their ¹H NMR spectra, which allows for clear analysis of their structure and diastereomeric purity. nih.govnih.gov In contrast to amides derived from the related pseudoephedrine, which can show broadened NMR signals, the spectra of pseudoephenamine amides are generally unambiguous.

X-ray crystallography provides definitive proof of the solid-state conformation of these chiral amides. The crystal structures reveal the specific spatial arrangement of the substituents around the newly formed stereocenter, which is crucial for understanding the stereochemical outcome of subsequent reactions.

The utility of pseudoephenamine amides lies in the high diastereoselectivity they impart in subsequent alkylation reactions. The enolates of these amides, when treated with alkyl halides, undergo highly diastereoselective alkylations, leading to the formation of α-substituted products with a high degree of stereocontrol. nih.govacs.org This stereocontrol is attributed to the chiral environment created by the pseudoephenamine auxiliary, which effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

Table 1: Diastereoselective Alkylation of Pseudoephenamine Amides
Amide SubstrateElectrophileDiastereoselectivityReference
α,α-disubstituted pseudoephenamine amidesAlkyl HalidesSignificant enhancements compared to pseudoephedrine nih.gov
α-alkyl-α,β-unsaturated pseudoephenamine amidesOrganolithium reagents (conjugate addition) followed by alkylationHigh diastereoselectivity nih.gov

Chiral Ligands for Asymmetric Catalysis

Derivatives of 1,2-diphenylethanol, particularly the amino alcohol derivatives, are highly effective chiral ligands in a wide range of asymmetric catalytic reactions. Their well-defined stereochemistry and the presence of both a hydroxyl and an amino group allow for the formation of stable chelate complexes with various metal centers.

Chiral amino alcohols derived from 1,2-diphenylethanol, such as (1S,2R)-2-amino-1,2-diphenylethanol, are privileged structures for the synthesis of chiral ligands. acs.orgnih.gov These ligands coordinate to metal centers through the nitrogen and oxygen atoms, forming a stable five-membered chelate ring. This coordination creates a rigid and well-defined chiral environment around the metal, which is essential for achieving high enantioselectivity in catalytic reactions.

The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the nitrogen and oxygen atoms, as well as the phenyl rings. This modularity allows for the optimization of the ligand for a specific catalytic transformation. For example, the cyclohexyl analogs of 2-amino-1,2-diphenylethanol have been synthesized and studied as chiral ligands, demonstrating the versatility of this scaffold. polyu.edu.hk

Chiral ligands derived from 1,2-diphenylethanol have been successfully employed in the asymmetric reduction of prochiral ketones to chiral secondary alcohols. polyu.edu.hk One of the most common methods involves the use of borane reducing agents in the presence of a catalytic amount of a chiral amino alcohol-derived ligand. The ligand forms a complex with the borane, creating a chiral reducing agent that preferentially reduces one enantiotopic face of the ketone.

For instance, new enantioselective catalysts based on chiral amino alcohols containing cyclohexyl groups, derived from the hydrogenation of the phenyl rings of 2-amino-1,2-diphenylethanol, have been investigated for the asymmetric borane reduction of prochiral ketones. polyu.edu.hk These studies compare the reactivity and enantioselectivity of these new ligands with their phenyl counterparts, highlighting the influence of the ligand structure on the catalytic outcome. The goal is to develop catalysts that provide high enantiomeric excess (e.e.) for the desired chiral alcohols. polyu.edu.hk

Table 2: Asymmetric Reduction of Prochiral Ketones
KetoneChiral Ligand Derived FromReducing AgentEnantiomeric Excess (e.e.)Reference
Acetophenone (B1666503)2-amino-1,2-diphenylethanol derivativesBoraneUp to 99% nih.gov
Various prochiral ketonesCyclohexyl analogs of 2-amino-1,2-diphenylethanolBoraneHigh e.e. polyu.edu.hk

The enantioselective conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful method for the formation of carbon-carbon bonds and the creation of new stereocenters. Chiral ligands derived from 1,2-diphenylethanol have been shown to be effective in catalyzing the enantioselective addition of diethylzinc to enones.

In these reactions, the chiral amino alcohol ligand coordinates to the zinc metal, forming a chiral Lewis acid catalyst. This catalyst then activates the enone towards nucleophilic attack by the ethyl group from the diethylzinc. The chiral environment around the zinc center directs the approach of the nucleophile, leading to the preferential formation of one enantiomer of the product. The properties of new ligands derived from 2-amino-1,2-diphenylethanol have been studied in the asymmetric conjugate addition of diethylzinc to enones, demonstrating their potential in this important transformation. polyu.edu.hk

Chiral Schiff bases are a versatile class of ligands that are readily synthesized by the condensation of a primary amine with an aldehyde or ketone. When a chiral amine, such as (1S,2R)-2-amino-1,2-diphenylethanol, is used, the resulting Schiff base is also chiral. These ligands can coordinate with a variety of metal ions, including copper(II), to form chiral metal complexes that can act as catalysts in asymmetric reactions. nih.gov

The synthesis of a Schiff base from (1S,2R)-2-amino-1,2-diphenylethanol and a suitable carbonyl compound would yield a tridentate or tetradentate ligand capable of coordinating to a copper(II) center. The resulting complex would possess a well-defined chiral pocket around the metal ion. The structure of a related Schiff base derived from benzoin (B196080) and ethylenediamine, [(Z)-2-((2-aminoethyl)imino)-1,2-diphenylethanol], and its metal complexes have been reported, suggesting an octahedral geometry for the complexes. asrjetsjournal.orgasrjetsjournal.org

These chiral copper(II)-Schiff base complexes are promising catalysts for a variety of asymmetric transformations, such as the Henry reaction, cyclopropanation, and aziridination reactions. The catalytic activity and enantioselectivity of these complexes are influenced by the structure of the Schiff base ligand, the nature of the metal ion, and the reaction conditions.

Table 3: Characterization of a Related Schiff Base and its Metal Complexes
CompoundCharacterization MethodKey FindingsReference
Schiff Base from Benzoin and EthylenediamineIR, ¹H NMR, Elemental AnalysisFormation of the imine group confirmed. asrjetsjournal.orgasrjetsjournal.org
Cu(II), Ni(II), Co(II), Zn(II), and Fe(II) complexesSpectroscopic dataSuggests a 1:2 metal-to-ligand ratio and an octahedral structure. asrjetsjournal.orgasrjetsjournal.org

Mechanistic Investigations of 1,2 Diphenylethanol Transformations

Acid-Catalyzed Dehydration to Stilbene (B7821643)

The acid-catalyzed dehydration of 1,2-diphenylethanol (B1347050) to form stilbene is a classic example of an E1 elimination reaction. This transformation proceeds readily in the presence of a strong acid catalyst, such as sulfuric acid, and involves a carbocation intermediate. libretexts.org

The dehydration of 1,2-diphenylethanol is highly dependent on the acidity of the medium. Studies conducted in 50-60% aqueous sulfuric acid demonstrate that the reaction is sharply acid-catalyzed. semanticscholar.orgacs.org A plot of the logarithm of the observed rate constant (log k) versus the Hammett acidity function (-H₀) yields a straight line with a slope of 1.32. semanticscholar.orgacs.org This strong dependence on acidity is characteristic of reactions where the protonation of the substrate is a key step in the mechanism. semanticscholar.org

The rate of the reaction is significantly influenced by the concentration of the acid, as shown in the table below, which summarizes the rate constants for the dehydration in various concentrations of sulfuric acid in a 5% ethanol-water solution.

% H₂SO₄-H₀k (sec⁻¹) x 10⁵
51.53.442.58
54.83.808.22
58.34.2433.3
60.54.5482.5
This table presents the rate constants (k) for the acid-catalyzed dehydration of 1,2-diphenylethanol at various sulfuric acid concentrations and corresponding Hammett acidity function (H₀) values. semanticscholar.org

The mechanism of the dehydration proceeds through the formation of a 1,2-diphenylethyl cation. semanticscholar.orgacs.org The reaction is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst, forming an alkyloxonium ion. libretexts.orgquizlet.com This ion is an excellent leaving group, and its departure as a water molecule results in the formation of a carbocation intermediate. libretexts.orglibretexts.org

Strong evidence for the reversible formation of this carbocation intermediate comes from stereochemical studies. When optically active 1,2-diphenylethanol is subjected to the reaction conditions, its racemization occurs 58 times more rapidly than its dehydration to stilbene. semanticscholar.orgacs.org This indicates that the carbocation is formed reversibly and has a sufficient lifetime to lose its stereochemical integrity before proceeding to the final product. semanticscholar.org The stability of this secondary benzylic carbocation is enhanced by the presence of the two phenyl groups.

The reaction pathway involves the rapid, reversible protonation of the alcohol and subsequent loss of water to form the carbocation. This is followed by the slower, rate-limiting deprotonation step. semanticscholar.org A base, which can be a water molecule or the conjugate base of the acid catalyst (HSO₄⁻), abstracts a proton from the carbon adjacent to the carbocation, leading to the formation of the carbon-carbon double bond of stilbene. libretexts.org

Isotope labeling and kinetic isotope effect (KIE) studies provide further insight into the reaction mechanism. When the reaction is carried out in deuteriosulfuric acid (D₂SO₄), the dehydration rate is faster than in sulfuric acid. semanticscholar.orgacs.org More significantly, the dehydration of 2-deuterio-1,2-diphenylethanol (where a deuterium (B1214612) atom replaces a hydrogen on the carbon adjacent to the hydroxyl-bearing carbon) is slower than that of the non-deuterated compound. semanticscholar.orgacs.org

CompoundkH/kD
2-deuterio-1,2-diphenylethanol1.83
This table shows the kinetic isotope effect for the dehydration of 2-deuterio-1,2-diphenylethanol, supporting proton loss as the rate-determining step. semanticscholar.org

Formation of 2-Bromo-1,2-diphenylethanol and Subsequent Reactions

2-Bromo-1,2-diphenylethanol, a halohydrin, can be synthesized from diphenylethylene (stilbene). This process involves the electrophilic addition of a halogen and a hydroxyl group across the double bond.

The formation of 2-bromo-1,2-diphenylethanol from diphenylethylene is achieved through the electrophilic addition of hypobromous acid (HOBr). chegg.com In practice, this is often accomplished by reacting the alkene with bromine (Br₂) in the presence of water. docbrown.info

The mechanism begins with the π electrons of the diphenylethylene double bond acting as a nucleophile, attacking a bromine molecule. libretexts.orgchemistrystudent.com The high electron density of the double bond induces a dipole in the Br-Br bond, making one bromine atom electrophilic. chemistrystudent.com This attack leads to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the original double bond. Simultaneously, a bromide ion is displaced. docbrown.info

In the next step, a water molecule, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion from the side opposite the bromine bridge. Due to the high concentration of water compared to the bromide ion, this is the more probable pathway. docbrown.info This nucleophilic attack opens the three-membered ring. A final deprotonation step, where another water molecule removes a proton from the newly added oxygen, yields the neutral product, 2-bromo-1,2-diphenylethanol. docbrown.info

Stereochemical Outcome and Diastereomeric Product Distribution (threo/erythro)

The stereochemical outcome of reactions involving the 1,2-diphenylethanol scaffold is highly dependent on the reaction mechanism and conditions, often resulting in a mixture of diastereomeric products, designated as threo and erythro. The distribution of these isomers provides crucial insights into the transition states and intermediates of the reaction.

In the acid-catalyzed ethanolysis of trans-2,3-diphenyloxirane, which proceeds through a carbocation-like intermediate, the reaction yields both the retained (threo-2-ethoxy-1,2-diphenylethanol) and the inverted (erythro-2-ethoxy-1,2-diphenylethanol) products. The ratio of these diastereomers is sensitive to reaction conditions such as temperature and solvent. For instance, increasing the reaction temperature tends to favor the formation of the retained threo product. This suggests the presence of concurrent reaction pathways: one leading to the inverted product via a direct nucleophilic attack on the protonated epoxide, and another proceeding through an intermediate with significant carbonium-ion character that results in the retained product. oup.com

The dehydrohalogenation of 1,2-diphenyl-halosulphones also demonstrates a strong dependence of the stereochemical course on the reaction conditions. In the elimination reactions of diastereoisomeric 1-chloro- and 1-bromo-1,2-diphenyl-2-p-tolylsulphonylethanes, the erythro-isomers consistently undergo anti-elimination regardless of the base-solvent system employed. rsc.org However, the threo-isomers exhibit more complex behavior. With anionic bases, the proportion of syn-elimination increases with the strength of the base, indicating a competition between different elimination pathways (e.g., E2 and E1cb). rsc.org

The formation of halohydrins, such as 2-bromo-1,2-diphenylethanol from the reaction of an alkene like E-1,2-diphenylethylene with a bromine source and water, also leads to specific diastereomeric products. The mechanism involves the formation of a charged intermediate, and the subsequent nucleophilic attack determines the final stereochemistry, resulting in a pair of threo or erythro enantiomers. ma.edu The properties of these diastereomers, such as melting points, differ, allowing for their identification. ma.edu

Stereochemical Outcome in Reactions of 1,2-Diphenylethane (B90400) Derivatives
ReactantReagents/ConditionsProductsDiastereomeric Distribution (threo/erythro)Reference
trans-2,3-DiphenyloxiraneAcid-catalyzed ethanolysis2-Ethoxy-1,2-diphenylethanolRatio varies with temperature and co-solvent; higher temp favors threo (retention). oup.com
erythro-1-Bromo-1,2-diphenyl-2-p-tolylsulphonylethaneVarious base-solvent pairsStilbene derivativeExclusively anti-elimination. rsc.org
threo-1-Bromo-1,2-diphenyl-2-p-tolylsulphonylethaneAnionic basesStilbene derivativeFollows both syn and anti pathways; syn-component increases with base strength. rsc.org
E-1,2-Diphenylethylene (trans-Stilbene)N-Bromosuccinimide, DMSO, H₂O2-Bromo-1,2-diphenylethanolForms a specific diastereomeric pair (threo or erythro). ma.edu

Epoxide Formation Mechanisms from Halohydrins

The transformation of halohydrins, such as 2-bromo-1,2-diphenylethanol, into epoxides like trans-stilbene (B89595) oxide is a classic example of an intramolecular Williamson ether synthesis. chemicalforums.com This reaction proceeds via an intramolecular SN2 (bimolecular nucleophilic substitution) mechanism. organicchemistrytutor.comyoutube.com

The mechanism involves two key steps:

Deprotonation: A base removes the acidic proton from the hydroxyl group of the halohydrin, forming an alkoxide ion. masterorganicchemistry.com This step is a rapid and reversible acid-base reaction. yale.edu

Intramolecular SN2 Attack: The newly formed alkoxide, acting as an internal nucleophile, attacks the adjacent carbon atom that bears the halogen (the electrophilic center). This nucleophilic attack displaces the halide ion (the leaving group) and results in the formation of a three-membered epoxide ring. youtube.commasterorganicchemistry.com

The stereochemistry of this reaction is highly specific and is a critical aspect of the mechanism. For the SN2 reaction to occur, the nucleophilic alkoxide and the leaving group (halide) must be in an anti-periplanar conformation. yale.edu This arrangement allows for a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group, leading to an inversion of configuration at the electrophilic carbon. masterorganicchemistry.com If the molecule is conformationally restricted (e.g., in a rigid ring system) and cannot achieve this anti-periplanar arrangement, the intramolecular SN2 reaction and subsequent epoxide formation will not occur. masterorganicchemistry.com In the case of acyclic halohydrins derived from stilbene, rotation around the central carbon-carbon bond allows the molecule to adopt the necessary conformation for the reaction to proceed.

Reaction Pathways in Biotransformations

Biotransformation is a metabolic process wherein enzymes modify chemical compounds. nih.gov While specific studies on (s)-1,2-diphenylethanol are limited, the reaction pathways can be inferred from research on structurally similar compounds like 1-phenylethanol (B42297) and 2-phenylethanol (B73330). These biotransformations are typically categorized into Phase I and Phase II reactions. nih.gov

Phase I Reactions: These reactions introduce or expose functional groups and are primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.gov For a compound like 1,2-diphenylethanol, plausible Phase I pathways include:

Oxidation: The alcohol group can be oxidized. For example, the biotransformation of 2-phenylethanol can be influenced by the oxidation of ethanol (B145695) in yeast-catalyzed systems. nih.gov This suggests that alcohol dehydrogenases could potentially oxidize 1,2-diphenylethanol to the corresponding ketone, 1,2-diphenylethanone (deoxybenzoin).

Hydroxylation: Enzymes, particularly from microorganisms like fungi (Aspergillus niger), can hydroxylate aromatic rings. biotechnologia-journal.orgbibliotekanauki.pl In the context of 1,2-diphenylethanol, this would involve the addition of a hydroxyl group to one or both of the phenyl rings, producing phenolic derivatives like tyrosol and hydroxytyrosol (B1673988) from 2-phenylethanol. bibliotekanauki.pl

Reduction: Chiral alcohols are often produced via the enzymatic reduction of prochiral ketones. The biotransformation of acetophenone (B1666503) to optically pure (R)- and (S)-1-phenylethanol using various microorganisms, including cyanobacteria, is well-documented. biotechnologia-journal.orgbibliotekanauki.pl This indicates that the reverse reaction, the reduction of deoxybenzoin, could be a pathway to form 1,2-diphenylethanol in a biological system.

Phase II Reactions: These pathways involve the conjugation of the parent molecule or its Phase I metabolites with endogenous hydrophilic molecules to facilitate excretion. Common conjugation reactions include glucuronidation, sulfation, and methylation. nih.gov A molecule like 1,2-diphenylethanol, possessing a hydroxyl group, could directly enter Phase II by forming a glucuronide or sulfate (B86663) conjugate.

Examples of Biotransformation Reactions Relevant to the 1,2-Diphenylethanol Scaffold
SubstrateBiocatalyst/Enzyme SystemReaction TypeProduct(s)Reference
AcetophenoneCyanobacteria (e.g., Leptolyngbya foveolarum)Asymmetric Reduction(S)-1-Phenylethanol bibliotekanauki.pl
2-PhenylethanolSpores of Aspergillus nigerAromatic HydroxylationTyrosol, Hydroxytyrosol biotechnologia-journal.orgbibliotekanauki.pl
L-PhenylalanineActive dry yeast (in the presence of ethanol)Multi-step (Ehrlich pathway)2-Phenylethanol nih.gov
ButanalPyruvate decarboxylase & Butanediol dehydrogenaseEnzymatic Cascade (Ligation & Reduction)(4S,5S)-Octanediol fz-juelich.de

Computational and Spectroscopic Characterization of 1,2 Diphenylethanol Derivatives

Crystal Structure Analysis of Amino-1,2-Diphenylethanol Isomers

X-ray crystallography is a powerful tool for the unambiguous determination of the solid-state structure of molecules. Analysis of the crystal structures of amino-1,2-diphenylethanol isomers reveals intricate networks of non-covalent interactions that dictate their molecular packing and aggregation in the crystalline state.

In the crystal structure of racemic cis-2-amino-1,2-diphenylethanol, the primary organizing force is the intermolecular O—H⋯N hydrogen bond. pdx.eduresearchgate.net This interaction links enantiomeric pairs, with the hydroxyl group of one molecule donating a hydrogen to the amino group of an adjacent molecule. This specific hydrogen bonding pattern results in the formation of chiral 2₁-helical columnar structures that extend along the b-axis of the crystal lattice. pdx.eduresearchgate.net The (1S,2R) and (1R,2S) enantiomers independently form left- and right-handed helices, respectively. pdx.eduresearchgate.net

Similarly, in a diastereomeric salt formed between (1S,2R)-2-amino-1,2-diphenylethanol and (S)-aspartic acid, extensive hydrogen bonding is observed. The aspartate anions are linked by N—H⋯O hydrogen bonds to form a helical chain, which is then connected to the amino-alcohol cations through additional O—H⋯O and N—H⋯O hydrogen bonds, creating layered structures. chemicalbook.com

InteractionDonor-Acceptor Distance (Å)Reference
O—H⋯N2.7977 (16) pdx.eduresearchgate.net

CH/π interactions are a recognized stabilizing force in molecular structures, arising from the interaction between a partially positive hydrogen atom and the negative π-face of an aromatic ring. ubbcluj.ro The strength of these interactions is influenced by the electronic nature of the aromatic system and the polarization of the C-H bond. ubbcluj.ro In the crystal structure of cis-2-amino-1,2-diphenylethanol, these interactions form slabs parallel to the ab plane. researchgate.net

Interaction TypeDescriptionSignificanceReference
C—H/πInteraction between a C-H bond and the π-electron cloud of a phenyl ring.Consolidates hydrophobic columns in the crystal structure. researchgate.net
N—H/πInteraction between an N-H bond of the amino group and a phenyl ring.Contributes to the formation of layered supramolecular structures. researchgate.net

Density Functional Theory (DFT) Calculations for Structural Prediction and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties with a good balance of accuracy and computational cost. jstar-research.comresearchgate.net

For 1,2-diphenylethanol (B1347050) derivatives, DFT calculations can predict the most stable conformations by optimizing the molecular geometry. These calculations can provide key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT is instrumental in determining electronic properties. scielo.org.mx The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.netscielo.org.mx A large HOMO-LUMO gap implies high stability. researchgate.net These computational predictions are invaluable for complementing and interpreting experimental data. nih.gov

Calculated PropertySignificance
Optimized Molecular GeometryProvides bond lengths, bond angles, and dihedral angles for the most stable conformer.
HOMO EnergyRelates to the electron-donating ability of the molecule.
LUMO EnergyRelates to the electron-accepting ability of the molecule.
HOMO-LUMO GapIndicates chemical reactivity, kinetic stability, and the energy of electronic transitions.

Spectroscopic Studies (NMR, IR, UV/Vis, EPR) in Ligand and Complex Characterization

A suite of spectroscopic techniques is essential for the detailed characterization of (s)-1,2-diphenylethanol and its derivatives, both as free ligands and within metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the molecular structure in solution. ¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. For instance, in (1R,2S)-2-amino-1,2-diphenylethanol, the protons attached to the carbon atoms bearing the hydroxyl and amino groups (CH-OH and CH-NH₂) appear at distinct chemical shifts, and their coupling provides information about their relative stereochemistry. chemicalbook.com The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum. rsc.org

¹H NMR Data for (1R,2S)-2-Amino-1,2-diphenylethanol (in CDCl₃) chemicalbook.com
AssignmentChemical Shift (ppm)
Aromatic Protons7.23
Aromatic Protons7.18
CH-OH4.71
CH-NH₂4.12
OH, NH₂1.90

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. tanta.edu.eglibretexts.org In 1,2-diphenylethanol derivatives, key absorptions include a broad band for the O-H stretching vibration of the alcohol group (typically around 3600-3200 cm⁻¹), N-H stretching vibrations for amino derivatives (around 3500-3300 cm⁻¹), C-H stretching for the aromatic rings (just above 3000 cm⁻¹) and aliphatic parts (just below 3000 cm⁻¹), and C=C stretching vibrations for the aromatic rings (around 1600-1450 cm⁻¹). vscht.czmsu.edu

Ultraviolet-Visible (UV/Vis) Spectroscopy provides information about electronic transitions within a molecule. utoronto.ca The phenyl groups in 1,2-diphenylethanol derivatives act as chromophores. Benzene and its derivatives typically show a strong absorption band around 200 nm and a series of weaker, structured bands between 230-270 nm, which are associated with π → π* transitions of the aromatic ring. amazonaws.commsu.edu The position and intensity (molar absorptivity, ε) of these bands can be influenced by the substituents on the phenyl rings and the solvent. amazonaws.com

Electron Paramagnetic Resonance (EPR) Spectroscopy , also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, such as transition metal complexes. nih.govnih.gov When a 1,2-diphenylethanol derivative acts as a ligand to a paramagnetic metal ion (e.g., Cu(II)), EPR spectroscopy can provide detailed information about the electronic structure of the metal center and its coordination environment. researchgate.net The spectrum is characterized by g-values and hyperfine coupling constants (A), which are sensitive to the geometry of the complex and the nature of the donor atoms. nih.govillinois.edu

Illustrative EPR Parameters for a Paramagnetic Metal Complex
ParameterInformation Provided
g-values (gₓ, gᵧ, g₂)Reflects the electronic environment and symmetry of the metal ion.
Hyperfine Coupling Constants (A)Describes the interaction between the electron spin and the nuclear spin of the metal and ligand atoms.

Chirality Determination Methods (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light. nih.gov Since enantiomers interact differently with circularly polarized light, they produce CD spectra that are mirror images of each other. This makes CD an excellent tool for determining the absolute configuration of a chiral molecule, often by comparing the experimental spectrum with that predicted by theoretical calculations (e.g., using Time-Dependent DFT). nih.govresearchgate.net

The CD spectrum is highly sensitive to the molecule's conformation. nih.gov For molecules like this compound, the observed Cotton effects (positive or negative CD bands) are directly related to its three-dimensional structure. Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of a sample, allowing for quantitative analysis of enantiomeric purity. nsf.gov This relationship can be established by creating a calibration curve where the CD amplitude at a specific wavelength is plotted against known ee values. nsf.gov

Example of Quantitative Chirality Sensing using CD nsf.gov
Actual Enantiomeric Excess (%)Measured CD Signal (arbitrary units)
+100Positive Max
+50Positive Half-Max
0 (Racemic)Zero
-50Negative Half-Max
-100Negative Max

Derivatives and Analogues of S 1,2 Diphenylethanol with Modified Chiral Features

Amino-Substituted Diphenylethanols as Chiral Backbones

Amino-substituted derivatives of 1,2-diphenylethanol (B1347050) serve as highly effective chiral backbones in asymmetric synthesis, acting as chiral auxiliaries and ligands. The presence of both a hydroxyl and an amino group allows for the formation of rigid bicyclic transition states, which is crucial for high stereoselectivity.

A prominent example is (1S,2S)-2-methylamino-1,2-diphenylethanol, also known as pseudoephenamine. This compound has demonstrated remarkable utility as a chiral auxiliary, rivaling and in some cases surpassing the performance of the well-known pseudoephedrine. nih.gov Amides derived from pseudoephenamine exhibit high crystallinity and provide sharp, well-defined peaks in NMR spectra, facilitating their purification and characterization. nih.gov

The stereocontrol exerted by pseudoephenamine is particularly noteworthy in alkylation reactions, especially those leading to the formation of quaternary carbon centers. nih.gov The chiral environment created by the diphenylethyl backbone, in conjunction with the coordinating amino and hydroxyl groups, effectively directs the approach of electrophiles to one face of the enolate, resulting in high diastereoselectivity.

The synthesis of both enantiomers of pseudoephenamine is readily achievable from the corresponding diastereomers of erythro-1,2-diphenyl-2-aminoethanol, which are commercially available. nih.gov This accessibility, combined with its excellent performance as a chiral auxiliary, makes pseudoephenamine a valuable tool in modern asymmetric synthesis.

Cyclohexyl Analogues of Diphenylethanol Derivatives

Replacing the phenyl groups of diphenylethanol derivatives with cyclohexyl rings offers a strategy to probe the influence of aromaticity versus steric bulk on the outcome of asymmetric reactions. These cyclohexyl analogues retain a similar steric profile to their phenyl counterparts but lack the electronic effects associated with the π-systems of the aromatic rings.

Synthesis via Hydrogenation of Phenyl Rings

The synthesis of cyclohexyl analogues of diphenylethanol derivatives is typically achieved through the catalytic hydrogenation of the corresponding phenyl-containing precursors. This transformation involves the reduction of the aromatic rings to saturated cyclohexane (B81311) rings. While specific protocols for the direct hydrogenation of (S)-1,2-diphenylethanol to (S)-1,2-dicyclohexylethanol are not extensively detailed in readily available literature, the existence of compounds such as (S,S)-(+)-1,2-dicyclohexyl-1,2-ethanediol and its (R,R)-enantiomer, along with their CAS numbers (120850-91-1 and 120850-92-2, respectively), confirms that their synthesis has been accomplished. nih.govnih.gov The general methodology for such transformations involves the use of transition metal catalysts, such as rhodium or ruthenium, under hydrogen pressure. The conditions, including catalyst choice, solvent, temperature, and pressure, would need to be carefully optimized to achieve complete saturation of the phenyl rings without affecting the stereocenters of the diol backbone.

Comparative Studies on Reactivity and Enantioselectivity

Comparative studies between phenyl- and cyclohexyl-containing chiral ligands and auxiliaries have provided valuable insights into the factors governing enantioselectivity. In certain asymmetric reactions, cyclohexyl-substituted substrates have demonstrated superior enantioselectivity compared to their phenyl-substituted counterparts. mdpi.com This enhancement is often attributed to the conformational rigidity and steric bulk of the cyclohexyl group, which can create a more defined and discriminating chiral pocket.

A comparative study on organic semiconductors with phenyl- and cyclohexyl-terminated side chains revealed differences in their solid-state packing and intermolecular interactions. rsc.org While not directly related to catalysis, this study highlights a key difference: phenyl groups can engage in C-H···π interactions, leading to less dynamic molecular motions, whereas cyclohexyl groups lack such specific intermolecular interactions. rsc.org In the context of a chiral ligand or auxiliary, these differences in non-covalent interactions can influence the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity of the reaction. The absence of the flat, rigid phenyl ring and the introduction of the more flexible, three-dimensional cyclohexane ring can alter the steric environment around the active site, leading to different levels of stereochemical communication.

N-Substituted 2-Amino-1,2-Diphenylethanols and Their Use in Asymmetric Reactions

The introduction of substituents on the nitrogen atom of 2-amino-1,2-diphenylethanol (B1215729) provides a powerful means to fine-tune the steric and electronic properties of these chiral ligands and auxiliaries. The nature of the N-substituent can significantly impact the ligand's coordination to a metal center and its ability to control the stereochemical outcome of a reaction.

The use of N-substituted 2-amino-1,2-diphenylethanols has been explored in various asymmetric transformations. For instance, (1S,2S)-(–)-2-(1-phenylethyl)amino-1-phenylethanol has been employed as a chiral auxiliary in the asymmetric reduction of acetophenone (B1666503) using modified lithium aluminum hydride reagents. rsc.org In this application, the N-phenylethyl group contributes to the chiral environment around the reducing agent, influencing the facial selectivity of the hydride attack on the ketone.

The synthesis of N-substituted 1,2-amino alcohols can be achieved through various methods, including enzymatic asymmetric reductive amination of α-hydroxymethyl ketones. researchgate.net This approach allows for the introduction of a wide range of N-substituents, providing access to a library of chiral ligands for screening in different asymmetric reactions.

Emerging Research Directions and Future Perspectives

Development of More Sustainable and Green Synthetic Routes

The chemical industry's increasing focus on environmental stewardship has spurred the development of green synthetic routes for valuable chiral compounds like (S)-1,2-Diphenylethanol. chemistryjournals.net Green chemistry principles, which aim to minimize hazardous substances and waste, are central to this effort. mdpi.commdpi.com Key strategies include the use of biocatalysis, alternative solvents, and energy-efficient reaction conditions. chemistryjournals.net

Biocatalysis, in particular, has emerged as a powerful tool for producing enantiomerically pure chiral alcohols. nih.gov This approach utilizes enzymes or whole-cell systems as natural catalysts, which operate under mild conditions and often exhibit high specificity, thereby reducing byproducts. chemistryjournals.netnih.gov For instance, the asymmetric bioreduction of prochiral ketones is a common method for synthesizing chiral alcohols. researchgate.net Whole-cell biocatalysts, such as those from Ispir bean (Phaseolus vulgaris) or Baker's Yeast, have been successfully employed for the asymmetric reduction of ketones to produce chiral alcohols with high enantiomeric excess (>99% ee). researchgate.netresearchgate.net These methods are not only environmentally friendly but also economically advantageous by avoiding the need for expensive and toxic heavy metal catalysts. researchgate.net

The quest for sustainability also involves replacing traditional volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.netnih.gov Research into solvent-free reaction conditions, where reactants are ground together (mechanochemistry), further minimizes waste and environmental impact. mdpi.com

Table 1: Comparison of Green Synthesis Strategies for Chiral Alcohols

Strategy Catalyst/Medium Key Advantages Example Application Citations
Biocatalysis (Whole-Cell) Ispir bean (Phaseolus vulgaris) High enantioselectivity (>99% ee), mild conditions, cost-effective. Asymmetric bioreduction of acetophenone (B1666503). researchgate.net
Biocatalysis (Enzymatic) Lipases (e.g., from Candida rugosa) High specificity, fewer byproducts, operates at ambient conditions. Kinetic resolution of racemic 1-phenylethanol (B42297). mdpi.com
Alternative Solvents Water, Ionic Liquids Non-toxic, abundant, unique reactivity, reduced volatility. General organic synthesis. chemistryjournals.net

| Solvent-Free Synthesis | Mechanochemical grinding | Minimal waste, reduced environmental impact, high yields. | Synthesis of N-substituted amines. | mdpi.com |

Exploration of Novel Catalytic Systems Utilizing this compound Scaffolds

The rigid and well-defined stereochemical structure of this compound makes it an excellent chiral scaffold for the design of new catalysts. Researchers are actively exploring its use in creating novel ligands for transition metal catalysis and as a backbone for organocatalysts. These new catalytic systems aim to achieve higher efficiency and selectivity in a variety of chemical transformations.

Derivatives of chiral diols and amino alcohols are crucial as chiral ligands and auxiliaries in stereoselective organic synthesis. researchgate.net For example, the (S)-1,2-diphenylethanediamine scaffold, a close structural relative, has been used in the resolution of BINOL derivatives, highlighting the utility of the 1,2-diphenyl-1,2-ethane framework in creating selective chemical environments. mdpi.com The development of new catalyst classes, such as superbasic, bifunctional peptidyl guanidine (B92328) catalysts, demonstrates the ongoing innovation in catalyst design where chiral backbones are essential for inducing asymmetry. nih.gov

The versatility of polymer scaffolds also offers a promising avenue for developing multifunctional bioorthogonal catalysts, where chiral units can be incorporated to direct specific reactions within complex biological systems. nih.gov The goal is to create catalysts with precisely tuned steric and electronic properties to control reaction outcomes, leading to the synthesis of complex molecules with high precision.

Expanding the Scope of Asymmetric Reactions Mediated by this compound Derivatives

A primary goal in modern organic chemistry is to expand the toolbox of asymmetric reactions to produce enantiomerically pure compounds for industries like pharmaceuticals. researchgate.netnih.gov Derivatives of this compound are instrumental in this endeavor, serving as chiral auxiliaries or ligands to control the stereochemical outcome of a wide range of reactions. researchgate.netmdpi.com

Research is focused on applying these chiral derivatives to new types of transformations and improving the efficiency and enantioselectivity of existing ones. nih.gov For example, Pd-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols has been developed to synthesize chiral 9,10-dihydrophenanthrenes with up to 94% ee. nih.gov Similarly, new catalyst systems have enabled the transformation of (E)-2-alkene-1-ols into enantioenriched branched allylic aryl ethers with high enantiomeric purity (typically 90-98% ee). nih.gov

The development of these reactions is often a process of careful optimization, where factors like the catalyst structure, solvent, and temperature are adjusted to maximize yield and enantioselectivity. nih.gov The ultimate aim is to develop robust and predictable methodologies that can be applied to a broad range of substrates to generate valuable chiral building blocks for drug discovery and material science. nih.gov

Table 2: Examples of Asymmetric Reactions Utilizing Chiral Scaffolds

Reaction Type Catalyst/Ligand Type Product Class Achieved Enantioselectivity (ee) Citations
Allylic Alkylation Pd-complex with chiral ligand Chiral 9,10-dihydrophenanthrenes Up to 94% nih.gov
Allylic Etherification Di-μ-amidate dipalladium complexes Branched allylic aryl ethers 90-98% nih.gov
Oxidative Coupling Cu(II) complex with chiral ligand (R)-BINOL derivatives Up to 96% mdpi.com

| Aldol Reaction | Proline-derived organocatalyst | Chiral 1,3-keto alcohols | >99% | researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Paradigms

The integration of continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering improved safety, efficiency, and scalability over traditional batch processes. thieme-connect.dethieme.de These technologies are increasingly being applied to the synthesis and application of chiral molecules like this compound.

Flow chemistry, where reactants are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. thieme-connect.de This control is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. thieme.de The synthesis of active pharmaceutical ingredients (APIs) has been successfully demonstrated in multi-step flow systems, showcasing the potential for producing complex molecules efficiently. thieme-connect.de For example, a modular microfluidic system has been used for the enzyme-catalyzed synthesis and continuous separation of (R)-1-phenylethanol. researchgate.net

Furthermore, automated synthesis platforms, guided by reactivity prediction software, can accelerate the discovery and optimization of synthetic routes. acs.org These systems can evaluate numerous reaction conditions or substrate designs in a high-throughput manner. acs.orgbath.ac.uk This approach, combined with flow chemistry, creates a powerful platform for the rapid development of robust and scalable syntheses for this compound and its derivatives, paving the way for more efficient and on-demand production of chiral chemicals.

Q & A

Basic: What are the primary synthetic routes for preparing enantiomerically pure (S)-1,2-diphenylethanol?

Methodological Answer:
Enantioselective synthesis of this compound often employs chiral auxiliaries or catalytic asymmetric reduction. For example:

  • Asymmetric Reduction: Deoxybenzoin can be reduced using sodium borohydride in methanol, followed by resolution via chiral chromatography or enzymatic methods to isolate the (S)-enantiomer .
  • Grignard Reactions: Benzyl magnesium chloride reacts with ketones (e.g., 4-(diethylaminoethoxy)benzophenone) to form 1,2-diphenylethanol intermediates, which are resolved using chiral acids like tartaric acid .
  • Chiral Auxiliaries: The (R)-1,2-diphenylethanol enantiomer has been used as a chiral auxiliary in diastereoselective allylation reactions, enabling access to enantiopure natural products .

Basic: How is the acid-catalyzed dehydration mechanism of 1,2-diphenylethanol characterized?

Methodological Answer:
The dehydration mechanism involves:

Protonation of the hydroxyl group, forming a carbocation intermediate.

Rate-determining proton loss to yield trans-stilbene as the major product.
Key experimental evidence includes:

  • Kinetic Isotope Effects (KIEs): A kH/kDk_H/k_D value of 1.83 confirms proton loss as the rate-limiting step .
  • Radiolabeling Studies: Reversible carbocation formation is demonstrated using 18O^{18}\text{O}-labeling and hydride shifts .
  • Acid Strength Dependence: A slope of 1.32 in log kk vs. H0-H_0 plots indicates strong acid catalysis .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR distinguish stereoisomers and confirm carbocation intermediates during dehydration .
  • GC-MS: Monitors reaction progress and identifies volatile byproducts (e.g., 1,1-diphenylethylene) .
  • Polarimetry: Measures optical rotation to confirm enantiomeric purity (e.g., [α]D125=+4.29[α]^{125}_D = +4.29^\circ for resolved (S)-enantiomers) .
  • X-ray Crystallography: Resolves crystal structures of coordination complexes involving 1,2-diphenylethanol-derived ligands .

Advanced: How do kinetic studies resolve contradictions in dehydration pathways under varying acid conditions?

Methodological Answer:
Conflicting reports on dehydration rates arise from differences in acid strength and intermediate stabilization:

  • Strong Brønsted Acids (e.g., H2_2SO4_4): Promote rapid carbocation formation but favor racemization (58× faster than dehydration) .
  • Capsule-Assisted Catalysis: Electron-rich cavities stabilize carbocations, enabling dehydration under mild conditions (60°C, 10 mol% catalyst) with reduced side reactions .
  • Isotopic Tracers: 2H^2\text{H}-labeling at the β-position shows reduced dehydration rates, confirming proton transfer as the bottleneck .

Advanced: What role does this compound play in asymmetric synthesis?

Methodological Answer:
The compound serves as:

  • Chiral Auxiliary: In diastereoselective allylation reactions, it achieves >90% enantiomeric excess (e.g., synthesis of orizaterpenyl benzoate) .
  • Ligand in Coordination Chemistry: Schiff base derivatives form copper(II) complexes with antioxidant and DNA cleavage activity, validated via UV-Vis and cyclic voltammetry .

Advanced: How do unexpected elimination reactions of 1,2-diphenylethanol derivatives challenge mechanistic assumptions?

Methodological Answer:
Anomalies include:

  • Non-E1 Pathways: Certain derivatives undergo elimination without carbocation intermediates, likely via concerted E2 mechanisms under basic conditions .
  • Solvent Effects: Water-saturated chloroform stabilizes transition states, altering product ratios in capsule-catalyzed reactions .
  • Substituent Influence: Electron-withdrawing groups on aryl rings accelerate dehydration by stabilizing carbocations, contradicting classical Hammett predictions .

Advanced: How are impurities in 1,2-diphenylethanol-based pharmaceuticals identified and resolved?

Methodological Answer:

  • LC-TOF/MS: Detects exact masses (e.g., m/zm/z 389.2264 for diphenpipenol isomers) and fragment ions (m/zm/z 91.0567, 150.0937) .
  • Chiral HPLC: Separates enantiomers using cellulose-based columns and polar mobile phases .
  • FT-IR and NMR: Identify structural isomers (e.g., misnamed opioids) via functional group fingerprints and coupling constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.